Edoxaban-M2 Exhibits Negligible Factor Xa Inhibitory Activity Compared to the Parent Drug Edoxaban
Edoxaban-M2 demonstrates a complete loss of factor Xa (FXa) inhibitory activity compared to the parent compound edoxaban. While edoxaban is a potent, direct FXa inhibitor with a Ki of 0.56 nM, edoxaban-M2 does not measurably inhibit FXa at concentrations up to 10 µM [1]. This stark contrast in potency confirms that M2 is a pharmacologically inactive metabolite, a critical consideration for selecting the appropriate reference standard in pharmacodynamic studies.
| Evidence Dimension | Factor Xa inhibition constant (Ki) |
|---|---|
| Target Compound Data | >10 µM (no measurable inhibition up to this concentration) |
| Comparator Or Baseline | Edoxaban (parent drug): Ki = 0.56 nM |
| Quantified Difference | >17,857-fold higher Ki (lower potency) for M2 |
| Conditions | In vitro chromogenic FXa assay using purified human factor Xa |
Why This Matters
This data confirms that M2 is an inactive metabolite, which is essential for procurement decisions when the goal is to quantify drug exposure without interference from active metabolites.
- [1] IUPHAR/BPS Guide to Pharmacology. Edoxaban ligand activity data. Ki value for human coagulation factor Xa. View Source
